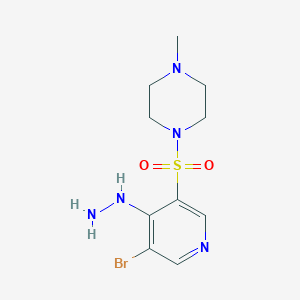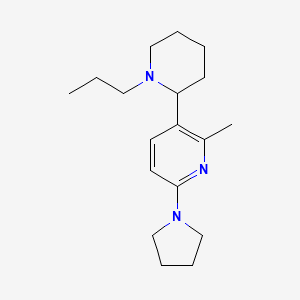
2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, which undergo substitution reactions to introduce the propylpiperidinyl and pyrrolidinyl groups. Common reagents used in these reactions include alkyl halides, amines, and catalysts to facilitate the substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
化学反应分析
Types of Reactions
2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.
科学研究应用
2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Methyl-3-(1-propylpiperidin-2-yl)-6-(piperidin-1-yl)pyridine
- 2-Methyl-3-(1-propylpiperidin-2-yl)-6-(morpholin-1-yl)pyridine
- 2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)quinoline
Uniqueness
2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C18H29N3 |
|---|---|
分子量 |
287.4 g/mol |
IUPAC 名称 |
2-methyl-3-(1-propylpiperidin-2-yl)-6-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C18H29N3/c1-3-11-20-12-5-4-8-17(20)16-9-10-18(19-15(16)2)21-13-6-7-14-21/h9-10,17H,3-8,11-14H2,1-2H3 |
InChI 键 |
LCDGNVWIVDILDQ-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCCCC1C2=C(N=C(C=C2)N3CCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




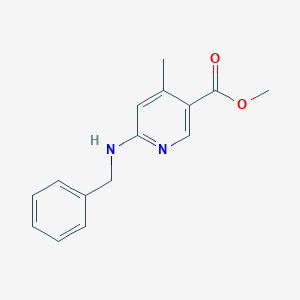


![7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B11801127.png)

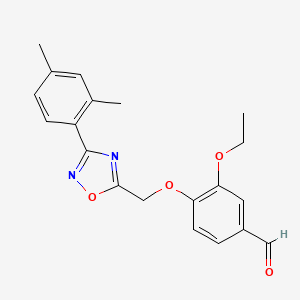
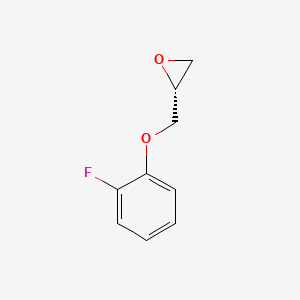

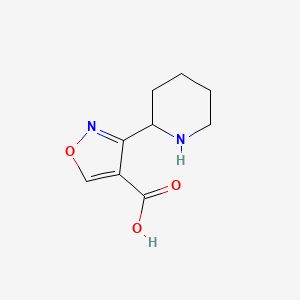
![6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11801167.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11801174.png)
